molecular formula C8H7N5O B14523457 4-methoxy-3H-imidazo[2,1-b]purine CAS No. 62962-40-7

4-methoxy-3H-imidazo[2,1-b]purine

Cat. No.: B14523457
CAS No.: 62962-40-7
M. Wt: 189.17 g/mol
InChI Key: KCTFIUPJRAPVQN-UHFFFAOYSA-N
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Description

4-methoxy-3H-imidazo[2,1-b]purine is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3H-imidazo[2,1-b]purine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of Buchwald–Hartwig coupling reactions to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3H-imidazo[2,1-b]purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-methoxy-3H-imidazo[2,1-b]purine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-3H-imidazo[2,1-b]purine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to altered cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-methoxy-3H-imidazo[2,1-b]purine can be compared with other similar compounds, such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives . These compounds share a similar fused ring system but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

List of Similar Compounds

Properties

CAS No.

62962-40-7

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

4-methoxy-3H-imidazo[2,1-b]purine

InChI

InChI=1S/C8H7N5O/c1-14-7-5-6(11-4-10-5)13-3-2-9-8(13)12-7/h2-4H,1H3,(H,10,11)

InChI Key

KCTFIUPJRAPVQN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NC=CN2C3=C1NC=N3

Origin of Product

United States

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